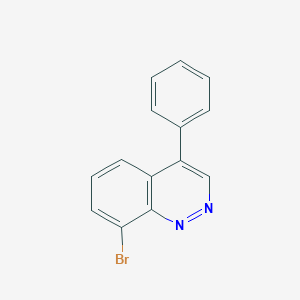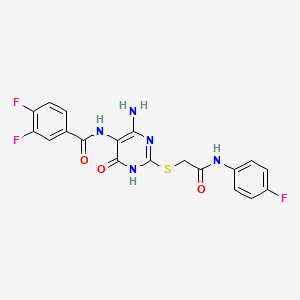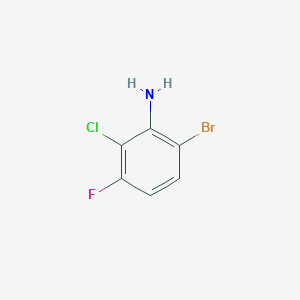
2-Bromo-6-chloro-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-5-fluoroaniline is an aromatic amine compound with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-6-chloro-5-fluoroaniline typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluoroaniline.
Bromination: 2-Fluoroaniline is added to sulfuric acid and heated to 180-200°C. After cooling to room temperature, hydrogen bromide and hydrogen peroxide are added, and the mixture is heated to 35-45°C to obtain 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide.
Industrial Production Methods
For industrial production, the process is optimized to reduce waste and energy consumption. The desulfonation step, for example, uses anisole as a solvent to lower the reaction temperature from 200°C to 50-60°C, making the process more energy-efficient and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-5-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-5-fluoroaniline involves its interaction with various molecular targets. The presence of halogens can influence its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and the chemical environment in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chloro-6-fluoroaniline
- 2-Bromo-5-fluoroaniline
- 2-Chloro-5-fluoroaniline
Uniqueness
2-Bromo-6-chloro-5-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C6H4BrClFN |
|---|---|
Peso molecular |
224.46 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-3-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
Clave InChI |
DENPRDHJRLXLKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)Cl)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
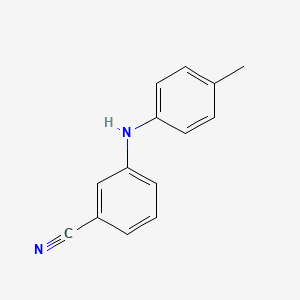
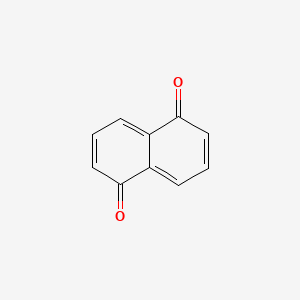



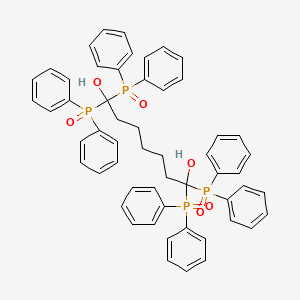
![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)
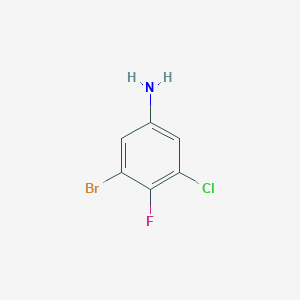
![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)
